molecular formula C23H25FN2O3S B14975808 1-(azepan-1-yl)-2-(3-((3-fluorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone

1-(azepan-1-yl)-2-(3-((3-fluorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone

Cat. No.: B14975808
M. Wt: 428.5 g/mol
InChI Key: ABYTUPFZLDNSED-UHFFFAOYSA-N
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Description

1-(AZEPAN-1-YL)-2-{3-[(3-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a fluorophenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(AZEPAN-1-YL)-2-{3-[(3-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the azepane ring, followed by the introduction of the fluorophenyl group and the indole moiety. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and indole derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(AZEPAN-1-YL)-2-{3-[(3-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or thiols). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-(AZEPAN-1-YL)-2-{3-[(3-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(AZEPAN-1-YL)-2-{3-[(3-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-azepan-1-yl-3-fluorophenyl)ethanone: This compound shares the azepane and fluorophenyl groups but lacks the indole moiety.

    1-AZEPAN-1-YL-3-(3-NITRO-PHENYL)-PROPENONE: This compound features an azepane ring and a nitrophenyl group, differing in the substituents on the phenyl ring.

Uniqueness

1-(AZEPAN-1-YL)-2-{3-[(3-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ETHAN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C23H25FN2O3S

Molecular Weight

428.5 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[3-[(3-fluorophenyl)methylsulfonyl]indol-1-yl]ethanone

InChI

InChI=1S/C23H25FN2O3S/c24-19-9-7-8-18(14-19)17-30(28,29)22-15-26(21-11-4-3-10-20(21)22)16-23(27)25-12-5-1-2-6-13-25/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2

InChI Key

ABYTUPFZLDNSED-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)F

Origin of Product

United States

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